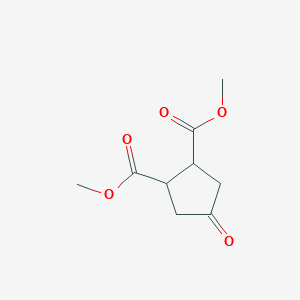
Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
Overview
Description
Dimethyl 4-oxocyclopentane-1,2-dicarboxylate is a chemical compound with the molecular formula C9H12O5 . It is also known by its IUPAC name, dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate .
Molecular Structure Analysis
The molecular structure of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate consists of a cyclopentane ring with two carboxylate groups and one ketone group . The InChI code for this compound is 1S/C9H12O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h6-7H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
Dimethyl 4-oxocyclopentane-1,2-dicarboxylate has a molecular weight of 200.19 g/mol . It has no hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 200.06847348 g/mol .Scientific Research Applications
Synthesis of Complex Organic Structures
Dimethyl 4-oxocyclopentane-1,2-dicarboxylate serves as a precursor or an intermediate in the synthesis of various complex organic structures. For instance, it has been utilized in the synthesis of 2,5-dimethylcyclohept-4-enone, which is achieved through a process involving hydrolysis and fragmentation reactions (Brown, Buchanan, & O'Donnell, 1979). Similarly, it plays a role in the synthesis of the bark beetle pheromone, (−)‐Frontalin, showcasing its utility in pheromone and fragrance chemistry (Nishimura & Mori, 1998).
Catalysis and Reaction Studies
The compound is used in studying catalytic reactions. For example, it is involved in oxidative carbomethoxylation reactions under specific conditions, providing insights into catalytic systems and reaction dynamics (Yokota, Sakaguchi, & Ishii, 2002). Additionally, the reductive ring-opening reaction of cyclopropane derivatives, involving dimethyl cyclopropane-1,1-dicarboxylate, is explored for the synthesis of substituted 5-Pentanolides, contributing to the field of organic synthesis and catalysis (Imamoto, Hatajima, & Yoshizawa, 1994).
Material Science and Polymer Research
This compound finds applications in material science, particularly in the development of polymer-based technologies. For example, it is used in the enhancement of lithium-ion transport in solid polymer electrolytes, indicating its potential in improving the performance of electrochemical devices (Michael, Jacob, Prabaharan, & Radhakrishna, 1997).
Safety and Hazards
When handling Dimethyl 4-oxocyclopentane-1,2-dicarboxylate, it is recommended to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
properties
IUPAC Name |
dimethyl 4-oxocyclopentane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h6-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKJWKXCHOWVDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346538 | |
| Record name | Dimethyl 4-oxocyclopentane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-oxocyclopentane-1,2-dicarboxylate | |
CAS RN |
6453-07-2 | |
| Record name | Dimethyl 4-oxocyclopentane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-oxo-1,2-cyclopentanedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



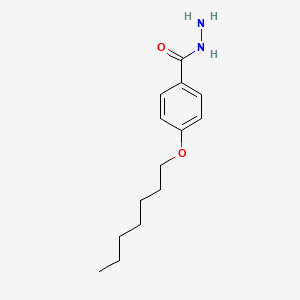

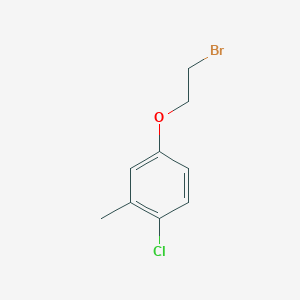
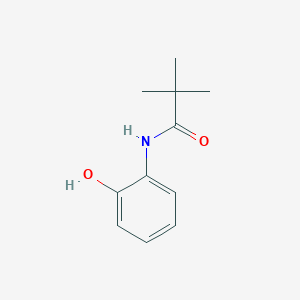

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3148405.png)



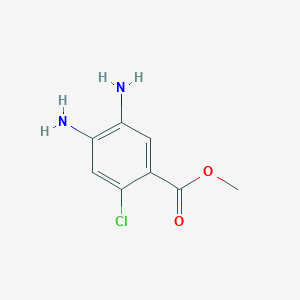



![N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B3148468.png)